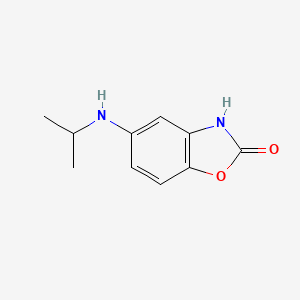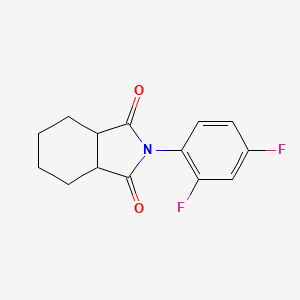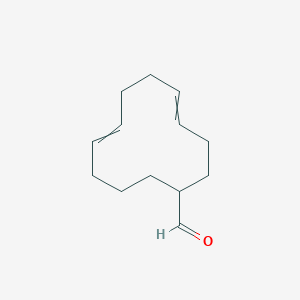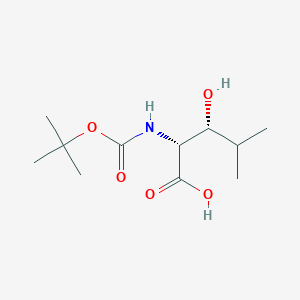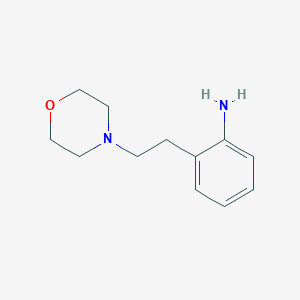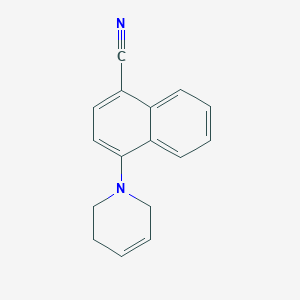![molecular formula C8H9NO3 B8575554 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol](/img/structure/B8575554.png)
2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol is a heterocyclic compound that features a unique structure combining a dioxin ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxin ring, followed by reduction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: N-bromosuccinimide, halogenating agents, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced alcohols or hydrocarbons.
Substitution: Halogenated pyridine derivatives.
科学研究应用
2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
相似化合物的比较
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine: Lacks the methanol group but shares the core structure.
2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-8-carbonitrile: Contains a nitrile group instead of a methanol group.
2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine: Features a spiro linkage with a pyrrolidine ring.
Uniqueness: 2H,3H-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol is unique due to the presence of the methanol group, which can influence its reactivity and interaction with biological targets. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H9NO3/c10-4-6-5-11-7-2-1-3-9-8(7)12-6/h1-3,6,10H,4-5H2 |
InChI 键 |
RHHZZOVOFZSEJI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(O1)C=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B8575492.png)
![N-[5-(2-ethyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8575496.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,3-benzothiazole](/img/structure/B8575497.png)
![3-[(S)-(4-chlorophenyl)(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B8575498.png)

